5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the class of nitrofurans, which are characterized by a furan ring bearing a nitro group.
Preparation Methods
The synthesis of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide under acidic conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include amino derivatives and substituted oxadiazoles.
Scientific Research Applications
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol involves its reduction to reactive intermediates that can interact with biological targets. The compound targets proteins such as aldose reductase, leading to the disruption of essential cellular processes . The nitro group undergoes biotransformation, generating reactive species that can damage bacterial DNA and other cellular components .
Comparison with Similar Compounds
5-(5-Nitro-2-furyl)-1,3,4-oxadiazole-2-thiol is unique compared to other nitrofuran derivatives due to its specific structural features and biological activity. Similar compounds include:
Nitrofurantoin: Another nitrofuran used as an antibacterial agent.
Furazidin: Known for its antimicrobial properties.
Nitrofurazone: Used in topical antibacterial treatments.
These compounds share the nitrofuran core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
5-(5-nitrofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4S/c10-9(11)4-2-1-3(12-4)5-7-8-6(14)13-5/h1-2H,(H,8,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATDUDSSJHXUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369517 | |
Record name | 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94646-96-5 | |
Record name | 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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